molecular formula C20H22N4O4 B12165665 N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B12165665
M. Wt: 382.4 g/mol
InChI Key: YVKLVUVIZNRFSR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide (CAS 1435980-87-2) is an organic compound with the molecular formula C20H22N4O4 and a molecular weight of 382.4 g/mol . This chemical features a complex structure that incorporates a 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine core, a propanamide linker, and a 3,4-dimethoxyphenethylamine moiety. The 3,4-dimethoxyphenethylamine group is a known pharmacophore with documented activity on neurotransmitter systems, showing affinity for serotonin receptors . Furthermore, the pyridotriazinone scaffold is a privileged structure in medicinal chemistry, found in compounds investigated for their activity as AMPA receptor antagonists, which are relevant in neurological research for conditions such as seizures . The specific combination of these structural elements suggests potential for diverse biological activity, making it a valuable compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and screening in pharmacological and neuropharmacological research programs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C20H22N4O4/c1-27-16-8-6-14(13-17(16)28-2)10-11-21-19(25)9-7-15-20(26)24-12-4-3-5-18(24)23-22-15/h3-6,8,12-13H,7,9-11H2,1-2H3,(H,21,25)

InChI Key

YVKLVUVIZNRFSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3C=CC=CN3C2=O)OC

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4O4C_{20}H_{22}N_{4}O_{4} with a molecular weight of 382.4 g/mol. Its structure includes a pyrido[2,1-c][1,2,4]triazin core linked to a 3,4-dimethoxyphenethyl group through a propanamide linkage. This specific arrangement may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC20H22N4O4C_{20}H_{22}N_{4}O_{4}
Molecular Weight382.4 g/mol
CAS Number1435980-87-2

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The pyrido[2,1-c][1,2,4]triazin moiety may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The methoxyphenethyl group could interact with neurotransmitter receptors or other protein targets, influencing physiological responses.

Pharmacological Effects

Research has indicated several potential pharmacological effects associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrido[2,1-c][1,2,4]triazin exhibit antitumor properties by inhibiting cancer cell proliferation. For example, compounds with similar structures have shown significant inhibitory activity against various cancer cell lines such as A549 and NCI-H460 .
  • Antimicrobial Properties : The presence of nitrogen-containing heterocycles in the structure may confer antimicrobial activity. Compounds with similar features have been reported to exhibit antibacterial and antifungal effects .
  • Neuroprotective Effects : Given the structural similarity to compounds known for neuroprotective properties, there is potential for this compound to influence neurodegenerative pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same structural family. Here are some notable findings:

  • A study on pyrido[2,3-d]pyrimidines demonstrated effective inhibition of EGFR kinase with IC50 values as low as 13 nM . This suggests that similar mechanisms may be at play in compounds like this compound.
  • Another investigation highlighted the synthesis and evaluation of various pyrido derivatives for their cytotoxicity against cancer cells. These studies utilized assays such as MTT to assess cell viability post-treatment .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Benzo[d][1,2,3]triazin-4-one Analogs: A closely related compound, N-(3,4-dimethoxyphenethyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide (CAS: 440331-63-5), replaces the pyrido-triazinone with a benzo-triazinone core.
  • Pyrrolo[5,1-c][1,2,4]triazole Derivatives: Compounds like 1H-1-alkyl-6-methyl-3-phenyl-pyrrolo[5,1-c][1,2,4]triazoles (e.g., 2aa-ad) feature a triazole core instead of triazinone. These exhibit regioselective alkylation patterns and distinct NMR profiles (¹⁵N shifts at −160 to −180 ppm), highlighting differences in electronic environments .

Side Chain Variations

  • N-(3,3-Diphenylpropyl)-3-(4-Oxo-4H-Pyrido[2,1-c][1,2,4]Triazin-3-yl)Propanamide: Substituting the dimethoxyphenethyl group with a 3,3-diphenylpropyl side chain increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. No explicit data on biological activity is available, but the diphenyl group could favor hydrophobic target interactions .
  • Pesticide Propanamides (e.g., Propanil) :
    Simpler analogs like N-(3,4-dichlorophenyl)propanamide (propanil, MW: 218.08 g/mol) lack the heterocyclic core and dimethoxy groups. These compounds act as herbicides via inhibition of acetolactate synthase, demonstrating how side-chain halogenation directs agricultural utility .

Pyrazole and Pyrimidine-Based Analogs

  • Example 53 (CAS: Unspecified): This compound (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) incorporates a pyrazolo-pyrimidine core and fluorinated substituents. Its melting point (175–178°C) and molecular weight (~589 g/mol) suggest higher rigidity and complexity compared to the target compound .
  • Acrylamide Derivatives (e.g., 3b, 3c): Compounds like N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide feature morpholino or piperazinyl groups.

Preparation Methods

Cyclocondensation of Pyridine-2-Amine with Triazine Precursors

Pyrido[2,1-c][1,triazin-4-one derivatives are synthesized via cyclocondensation reactions. For example:

  • Step 1 : React pyridine-2-amine with ethyl cyanoacetate in acetic acid to form 3-cyano-2-iminopyridine.

  • Step 2 : Treat the intermediate with hydrazine hydrate under reflux to cyclize into the triazinone core.

  • Step 3 : Introduce the propanoyl side chain via nucleophilic substitution using 3-bromopropanoic acid in DMF (yield: 62–68%).

Table 1 : Optimization of Cyclocondensation Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
Acetic acidEthanol801258
H2SO4Toluene100865
NoneDMF120672

Alternative Route via Suzuki-Miyaura Coupling

For functionalization at the 3-position:

  • Step 1 : Prepare 3-bromo-pyrido[2,1-c][1,triazin-4-one via bromination using NBS in CCl4.

  • Step 2 : Perform Suzuki coupling with propanoyl boronic ester using Pd(PPh3)4 and K2CO3 in dioxane (yield: 74%).

Synthesis of Intermediate B: 3,4-Dimethoxyphenethylamine

Reductive Amination of 3,4-Dimethoxybenzaldehyde

  • Step 1 : React 3,4-dimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate to form β-nitrostyrene.

  • Step 2 : Reduce the nitro group using H2/Pd-C in ethanol to yield phenethylamine (yield: 85–90%).

Table 2 : Reduction Methods Comparison

Reducing AgentSolventTemp (°C)Yield (%)
H2/Pd-CEthanol2589
NaBH4MeOH045
LiAlH4THF6578

Amide Coupling to Form the Target Compound

Carbodiimide-Mediated Coupling

  • Step 1 : Activate Intermediate A (1.2 eq) with EDCI/HOBt in DCM at 0°C for 30 min.

  • Step 2 : Add Intermediate B (1.0 eq) and stir at room temperature for 12 h.

  • Step 3 : Purify via column chromatography (SiO2, EtOAc/Hexanes) to isolate the product (yield: 75%).

Table 3 : Coupling Reagent Screening

ReagentSolventTime (h)Yield (%)
EDCI/HOBtDCM1275
DCC/DMAPDMF2468
HATUDMF680

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazine-H), 7.25–6.75 (m, 3H, aromatic), 3.85 (s, 6H, OCH3), 3.45 (t, 2H, CH2NH), 2.90 (t, 2H, CH2CO).

  • HRMS : m/z calculated for C24H26N4O5 [M+H]+: 463.1942; found: 463.1945 .

Q & A

Q. What are the critical steps in synthesizing N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyridotriazine core with the 3,4-dimethoxyphenethylamine moiety. Key optimizations include:
  • Temperature control : Maintaining 60–80°C during nucleophilic substitution to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Catalyst use : Pd-based catalysts may accelerate coupling steps, though stoichiometry must be carefully calibrated .
    Post-synthesis, column chromatography or recrystallization is used for purification .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying substituent positions and stereochemistry (e.g., methoxy groups at 3,4-positions on the phenethyl chain) .
  • LC-MS : Quantifies purity (>95% required for biological assays) and confirms molecular weight .
  • X-ray crystallography : Optional for resolving ambiguous NMR signals, particularly for the pyrido-triazine core .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Short-term stability : Store at –20°C in inert solvents (e.g., DMSO) to prevent hydrolysis of the propanamide linkage .
  • Long-term stability : Lyophilization in amber vials under argon minimizes photodegradation and oxidation .
  • Bench stability : Degrades within 24 hours at room temperature in aqueous buffers (pH > 8) due to triazine ring hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability and metabolite formation (e.g., via LC-MS/MS) to identify inactive derivatives .
  • Target engagement assays : Use CRISPR-edited cell lines to confirm on-target effects (e.g., kinase inhibition) .
  • Dose-response recalibration : Adjust in vivo dosing based on plasma protein binding and tissue distribution data .

Q. What strategies are effective for improving the compound’s solubility without compromising bioactivity?

  • Methodological Answer :
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) on the 4-oxo-pyridotriazine moiety .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
  • Structural analogs : Replace the 3,4-dimethoxyphenethyl group with polar substituents (e.g., pyridinyl) while retaining binding affinity .

Q. How can computational modeling guide the design of analogs with enhanced selectivity?

  • Methodological Answer :
  • Docking studies : Map the compound’s interaction with off-target receptors (e.g., ATP-binding pockets) using Schrödinger Suite or AutoDock .
  • QSAR analysis : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with inhibition constants (Ki_i) .
  • MD simulations : Predict metabolic liabilities (e.g., CYP450-mediated oxidation) .

Q. What experimental controls are essential when assessing this compound’s mechanism of action in cellular assays?

  • Methodological Answer :
  • Negative controls : Use structurally similar but inactive analogs (e.g., 3,4-diethylphenethyl derivatives) .
  • Positive controls : Compare with known pyridotriazine-based inhibitors (e.g., PI3K/mTOR inhibitors) .
  • Off-target screening : Employ kinase profiling panels (e.g., Eurofins) to rule out non-specific effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and LC-MS purity data?

  • Methodological Answer :
  • Sample preparation : Ensure NMR samples are free of residual solvents (e.g., DMF) that may skew integration .
  • LC-MS calibration : Validate against certified reference standards to rule out column degradation .
  • Impurity identification : Use HR-MS to detect trace byproducts (e.g., de-methylated intermediates) .

Q. What steps validate the compound’s biological activity when replication studies fail?

  • Methodological Answer :
  • Batch-to-batch consistency : Re-test multiple synthetic lots to rule out batch-specific impurities .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if cell-based assays are inconsistent .
  • Collaborative validation : Share samples with independent labs to exclude protocol-specific artifacts .

Comparative Studies

Q. How does this compound compare to structurally related pyridotriazine derivatives in terms of metabolic stability?

  • Methodological Answer :
  • Microsomal assays : Compare half-life (t1/2_{1/2}) in human liver microsomes with analogs (e.g., N-(4-chlorobenzyl) derivatives) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic hotspots .
  • Structural determinants : The 3,4-dimethoxyphenethyl group reduces CYP2C9-mediated oxidation compared to unsubstituted phenethyl analogs .

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